molecular formula C15H14INO B411023 N-(3,4-dimethylphenyl)-3-iodobenzamide

N-(3,4-dimethylphenyl)-3-iodobenzamide

Cat. No.: B411023
M. Wt: 351.18g/mol
InChI Key: CLNQUCIMHYGRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-Dimethylphenyl)-3-iodobenzamide (IUPAC name: this compound) is a benzamide derivative with the molecular formula C₁₅H₁₄INO and a calculated molecular weight of 351.15 g/mol . Its structure features a benzamide core substituted with an iodine atom at the 3-position of the benzene ring and a 3,4-dimethylphenyl group attached via the amide nitrogen (Figure 1). This compound is cataloged as a screening compound (ChemDiv ID: Y030-3269) and is utilized in drug discovery research, typically available in milligram quantities for high-throughput screening assays .

Figure 1: Structural depiction of this compound.

Properties

Molecular Formula

C15H14INO

Molecular Weight

351.18g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-iodobenzamide

InChI

InChI=1S/C15H14INO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18)

InChI Key

CLNQUCIMHYGRNF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with two analogs: N-(2,3-dimethylphenyl)-3-iodobenzamide (positional isomer) and N-(3-aminophenyl)-4-iodobenzamide (functional group and iodine position variant).

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents on Phenyl Ring Iodine Position Molecular Weight (g/mol) Key Functional Features
N-(3,4-dimethylphenyl)-3-iodobenzamide C₁₅H₁₄INO 3,4-dimethyl 3 351.15 (calculated) Methyl groups (electron-donating), iodine at meta position
N-(2,3-dimethylphenyl)-3-iodobenzamide C₁₅H₁₄INO 2,3-dimethyl 3 351.15 (calculated) Methyl groups at ortho/meta positions
N-(3-aminophenyl)-4-iodobenzamide C₁₃H₁₁IN₂O 3-amino 4 338.14 Amino group (electron-withdrawing), iodine at para position
Key Observations :

The 3-amino substituent in N-(3-aminophenyl)-4-iodobenzamide introduces hydrogen-bonding capability and polarity, contrasting with the hydrophobic methyl groups in the target compound .

Iodine Position: Iodine at the 3-position (meta) in the benzamide ring may alter electronic distribution and dipole moments compared to the 4-position (para) in N-(3-aminophenyl)-4-iodobenzamide. This could influence binding interactions in biological targets .

Molecular Weight and Solubility: The target compound and its 2,3-dimethyl isomer share identical molecular weights but differ in substituent placement, which may affect crystallinity or solubility. N-(3-aminophenyl)-4-iodobenzamide has a lower molecular weight (338.14 g/mol) due to fewer methyl groups and the presence of a lighter amino group .

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